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molecular formula C16H15FN2 B8660697 3-(4-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline CAS No. 918874-49-4

3-(4-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Cat. No. B8660697
M. Wt: 254.30 g/mol
InChI Key: LHBYQRNLESZUBD-UHFFFAOYSA-N
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Patent
US07678795B2

Procedure details

yellow oil. MS (EI): 254.2 (M+). Prepared from bicyclo[2.2.1]heptane-2,3-dione, [2-(4-Fluoro-2-methyl-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester, hydrazine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(4-Fluoro-2-methyl-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=O)[C:2]2=O.COP([CH2:16][C:17]([C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:20]=1[CH3:26])=O)(=O)OC.O.[NH2:28][NH2:29]>>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:17]2[N:28]=[N:29][C:2]3[CH:1]4[CH2:7][CH:4]([C:3]=3[CH:16]=2)[CH2:5][CH2:6]4)=[C:20]([CH3:26])[CH:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C(C(CC1)C2)=O)=O
Name
[2-(4-Fluoro-2-methyl-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC(=O)C1=C(C=C(C=C1)F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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